ONO-7300243 -

ONO-7300243

Catalog Number: EVT-277496
CAS Number:
Molecular Formula: C28H31NO5
Molecular Weight: 461.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ONO-7300243 is an antagonist of lysophosphatidic acid receptor 1 (LPA1; IC50 = 0.16 µM). It is selective for LPA1 over the LPA2 and LPA3 receptors (IC50s = 8.6 and >10 µM, respectively). ONO-7300243 dose-dependently reduces intraurethral pressure induced by LPA in rats (ID50 = 11.6 mg/kg) without affecting mean blood pressure.
ONO-7300243 is a novel, potent LPA1 antagonist (LPA1: IC50 = 160 nM, LPA induced rat IUP model ID50 =11.6 mg/kg p.o.). ONO-7300243 showed good efficacy in vivo. The oral dosing of ONO-7300243 at 30 mg/kg led to reduced intraurethral pressure in rats. Notably, ONO-7300243 was equal in potency to the α1 adrenoceptor antagonist tamsulosin, which is used in clinical practice to treat dysuria with benign prostatic hyperplasia (BPH). In contrast to tamsulosin, ONO-7300243 had no impact on the mean blood pressure at this dose. These results suggest that LPA1 antagonists could be used to treat BPH without affecting the blood pressure. Lysophosphatidic acid (LPA) evokes various physiological responses through a series of G protein-coupled receptors known as LPA1−6.

N-(Aminosulfonyl)-2-{[(3,5-dimethoxy-4-methylbenzoyl)(3-phenylpropyl)amino]methyl}-1,3-thiazole-4-carboxamide

Compound Description: This compound is a carboxamide derivative that exhibits antagonistic activity towards the LPA receptor []. It is part of a series of carboxamide derivatives synthesized and evaluated for their potential as LPA receptor antagonists.

2-{[(3,5-Dimethoxy-4-methylbenzoyl)(3-phenylpropyl)amino]methyl}-N-[(ethylamino)sulfonyl]-1,3-thiazole-4-carboxamide

Compound Description: Similar to the previous compound, this is another carboxamide derivative synthesized and evaluated for its LPA receptor antagonistic activity [].

2-{[(4-Ethyl-3,5-dimethoxybenzoyl)(3-phenylpropyl)amino]methyl}-5-methyl-N-[(methylamino)sulfonyl]-1,3-thiazole-4-carboxamide

Compound Description: This compound is part of the same series of carboxamide derivatives with LPA receptor antagonistic activity [].

4. 2-({amino}methyl)-N-(dimethylsulfamoyl)-5-methyl-1,3-thiazole-4-carboxamide

Compound Description: This compound is another member of the carboxamide derivative series investigated for LPA receptor antagonism [].

N-(Dimethylsulfamoyl)-2-[({[1-(5-methoxypyridin-2-yl)cyclopropyl]carbonyl}[3-(5-methyl-2-furyl)propyl]amino)methyl]-5-methyl-1,3-thiazole-4-carboxamide

Compound Description: This compound belongs to the series of carboxamide derivatives investigated for their LPA receptor antagonistic activity [].

N-(Dimethylsulfamoyl)-2-[([3-(3-fluorophenyl)propyl]{[1-(5-methoxypyridin-2-yl)cyclopropyl]carbonyl}amino)methyl]-5-methyl-1,3-thiazole-4-carboxamide

Compound Description: This compound is another carboxamide derivative with reported LPA receptor antagonistic activity [].

Source and Classification

ONO-7300243 was developed through a scaffold hopping approach from lead compounds targeting the lysophosphatidic acid receptor 1. This compound belongs to a class of small molecules designed to inhibit the activity of lysophosphatidic acid, which is a bioactive lipid that engages multiple G protein-coupled receptors . The primary target for ONO-7300243 is the lysophosphatidic acid receptor 1, which plays a crucial role in various cellular functions and pathologies .

Synthesis Analysis

Methods and Technical Details

The synthesis of ONO-7300243 involved several key steps, primarily utilizing organic synthesis techniques to modify existing chemical scaffolds. The initial strategy included modifying the amide group of precursor compounds to generate a secondary alcohol, leading to the identification of ONO-7300243 as a lead compound. Various bioisosteres were explored to enhance metabolic stability and receptor affinity. The synthesis process also included rigorous testing against human and rat microsomes to evaluate metabolic stability .

Key steps in the synthesis included:

  • Scaffold Hopping: Transitioning from amide groups to alcohols and other functional groups while maintaining antagonist activity.
  • Modification: Structural changes were made to the phenyl groups, including introducing pyrrole and indane moieties to optimize binding affinity and metabolic stability.
  • Final Compound Optimization: Iterative modifications led to improved compounds like ONO-0300302, derived from ONO-7300243 .
Molecular Structure Analysis

Structure and Data

Structural Features

  • Functional Groups: The presence of an amide group and modifications that enhance receptor binding.
  • Binding Affinity: Demonstrated through competitive binding assays with reported IC50 values reflecting its efficacy against the target receptor .
Chemical Reactions Analysis

Reactions and Technical Details

ONO-7300243 undergoes various chemical reactions typical for small molecule drug candidates. These include:

  • Binding Interactions: The compound interacts with the lysophosphatidic acid receptor 1, inhibiting its activation by natural ligands.
  • Metabolic Stability Testing: Evaluated using rat and human liver microsomes, which helps predict in vivo efficacy .

The compound's ability to maintain stability during metabolic processes is crucial for its potential therapeutic applications.

Mechanism of Action

Process and Data

The mechanism of action for ONO-7300243 involves antagonism of the lysophosphatidic acid receptor 1. By binding to this receptor, ONO-7300243 prevents the activation that typically leads to downstream signaling pathways associated with cell proliferation and migration.

Key points regarding its mechanism include:

  • Inhibition of LPA Signaling: Blocking lysophosphatidic acid from activating its receptor reduces cellular responses linked to cancer progression and other pathologies.
  • Potential Therapeutic Effects: By modulating this pathway, ONO-7300243 may have implications in treating conditions such as benign prostatic hyperplasia or certain cancers where LPA signaling is dysregulated .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

While specific physical properties such as melting point or solubility are not detailed in the search results, general characteristics can be inferred based on similar compounds:

  • Solubility: Expected to be soluble in organic solvents due to its structural features.
  • Stability: Metabolic studies indicate moderate stability against enzymatic degradation in microsomal assays .

Relevant Data or Analyses

Further studies would be necessary to establish comprehensive physical property data including spectroscopic analysis (e.g., NMR or mass spectrometry) for complete characterization.

Applications

Scientific Uses

ONO-7300243 has significant potential applications in scientific research and therapeutic development:

  • Cancer Research: As an antagonist of lysophosphatidic acid receptor 1, it may be used in studies aimed at understanding tumor biology and metastasis.
  • Benign Prostatic Hyperplasia Treatment: Its ability to modulate LPA signaling could provide therapeutic benefits in managing this condition .
  • Pharmacological Studies: The compound can serve as a tool for investigating the role of lysophosphatidic acid signaling in various diseases.

Properties

Product Name

ONO-7300243

IUPAC Name

2-[4-[[(3,5-dimethoxy-4-methylbenzoyl)-(3-phenylpropyl)amino]methyl]phenyl]acetic acid

Molecular Formula

C28H31NO5

Molecular Weight

461.5 g/mol

InChI

InChI=1S/C28H31NO5/c1-20-25(33-2)17-24(18-26(20)34-3)28(32)29(15-7-10-21-8-5-4-6-9-21)19-23-13-11-22(12-14-23)16-27(30)31/h4-6,8-9,11-14,17-18H,7,10,15-16,19H2,1-3H3,(H,30,31)

InChI Key

WGABOZPQOOZAOI-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1OC)C(=O)N(CCCC2=CC=CC=C2)CC3=CC=C(C=C3)CC(=O)O)OC

Solubility

Soluble in DMSO

Synonyms

ONO-7300243; ONO 7300243; ONO7300243.

Canonical SMILES

CC1=C(C=C(C=C1OC)C(=O)N(CCCC2=CC=CC=C2)CC3=CC=C(C=C3)CC(=O)O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.